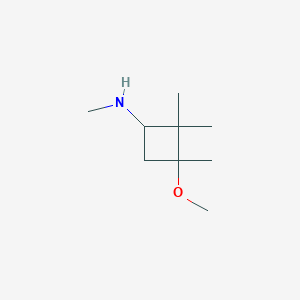
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine: is a chemical compound with the molecular formula C9H19NO It is a derivative of cyclobutanamine, characterized by the presence of methoxy and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxy group: This step involves the methoxylation of the cyclobutane ring, often using methanol and a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclobutanamine: The parent compound without the methoxy and tetramethyl groups.
Methoxycyclobutane derivatives: Compounds with similar methoxy substitution on the cyclobutane ring.
Tetramethylcyclobutane derivatives: Compounds with similar tetramethyl substitution on the cyclobutane ring.
Uniqueness: 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine is unique due to the combination of methoxy and tetramethyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7(10-4)6-9(8,3)11-5/h7,10H,6H2,1-5H3 |
InChI Key |
ODKZIQJFTZFZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1(C)OC)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



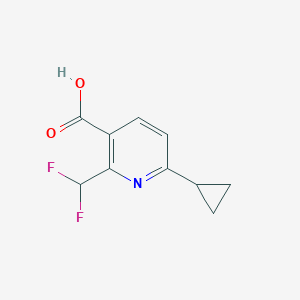

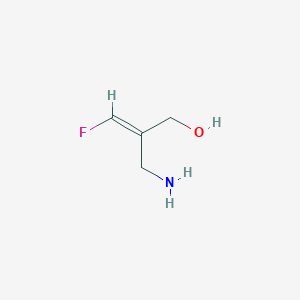
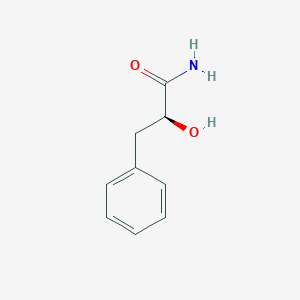

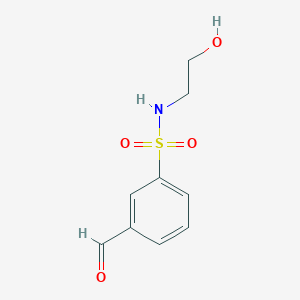
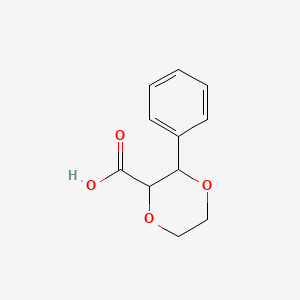
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)

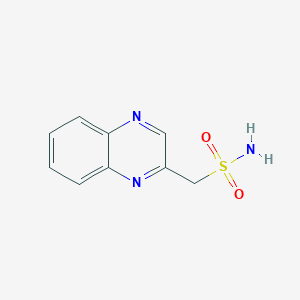
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)

![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
